methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate
Description
Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate is a synthetic compound featuring a benzoate ester core linked to a sulfamoyl group, which is further connected to a piperidine ring substituted with a 1,2,5-thiadiazole heterocycle.
Properties
IUPAC Name |
methyl 4-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-23-15(20)11-2-4-13(5-3-11)25(21,22)18-12-6-8-19(9-7-12)14-10-16-24-17-14/h2-5,10,12,18H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFSRUXEVZQGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes.
Coupling Reactions: The thiadiazole and piperidine rings are then coupled using sulfonamide linkages.
Esterification: Finally, the benzoate ester is formed through esterification reactions involving benzoic acid derivatives and methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s benzoate ester, sulfamoyl-piperidine, and thiadiazole motifs are shared with other derivatives but differ in substituents and connectivity:
Key Observations :
- Ester Group : The methyl ester in the target compound may confer slightly higher metabolic stability compared to ethyl esters (e.g., I-6230) but lower solubility .
- Heterocycle: Replacing 1,2,5-thiadiazole with pyridazine (I-6230) or 1,3,4-oxadiazole () alters electronic properties and binding interactions.
- Linker : The sulfamoyl (-NHSO2-) group in the target compound differs from sulfonyl (-SO2-) or thiomethyl (-SCH2-) linkers in analogs, affecting hydrogen-bonding capacity and steric bulk .
Biological Activity
Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate is a complex organic compound that has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of a benzoate ester, a methoxy group, and a sulfamoyl group attached to a piperidine ring, which connects to a thiadiazole ring. This structural complexity is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and piperidine moieties often exhibit antimicrobial properties . For instance, derivatives of similar structures have shown moderate to excellent activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfamoyl group is particularly noted for its antibacterial action .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 5e | Salmonella typhi | Moderate |
| 5k | Bacillus subtilis | Excellent |
| 5g | E. coli | Moderate |
Enzyme Inhibition
The compound also shows promise in enzyme inhibition , particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. Compounds similar to this compound have demonstrated strong inhibitory effects with IC50 values indicating potent activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Binding Interactions : The thiadiazole ring can facilitate hydrogen bonding with biological targets.
- Hydrophobic Interactions : The piperidine moiety enhances solubility and bioavailability through hydrophobic interactions.
- Sulfamoyl Group : Known for its role in antibacterial activity, this group may interact with bacterial enzymes or receptors.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study on piperidine derivatives indicated their effectiveness as antimicrobial agents, emphasizing the significance of the thiadiazole and sulfamoyl groups in enhancing activity .
- Another investigation highlighted the potential of these compounds in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
